molecular formula C16H27NO3 B2436223 4-(Benzyl(2-(2-methoxyethoxy)ethyl)amino)butan-1-ol CAS No. 2119574-72-8

4-(Benzyl(2-(2-methoxyethoxy)ethyl)amino)butan-1-ol

Cat. No.: B2436223
CAS No.: 2119574-72-8
M. Wt: 281.396
InChI Key: BZTNJIIYYOXRKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Benzyl(2-(2-methoxyethoxy)ethyl)amino)butan-1-ol is a chemical compound with the molecular formula C16H27NO3 and a molecular weight of 281.39 g/mol . This compound is characterized by the presence of a benzyl group, a methoxyethoxyethyl group, and an amino butanol moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyl(2-(2-methoxyethoxy)ethyl)amino)butan-1-ol typically involves the reaction of benzylamine with 2-(2-methoxyethoxy)ethyl chloride, followed by the addition of 4-chlorobutan-1-ol. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes rigorous purification steps to ensure the compound meets the required standards for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-(Benzyl(2-(2-methoxyethoxy)ethyl)amino)butan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Benzyl(2-(2-methoxyethoxy)ethyl)amino)butan-1-ol is utilized in various scientific research fields, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Benzyl(2-(2-methoxyethoxy)ethyl)amino)butan-1-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Benzyl(2-methoxyethyl)amino)butan-1-ol
  • 4-(Benzyl(2-ethoxyethyl)amino)butan-1-ol
  • 4-(Benzyl(2-(2-ethoxyethoxy)ethyl)amino)butan-1-ol

Uniqueness

4-(Benzyl(2-(2-methoxyethoxy)ethyl)amino)butan-1-ol is unique due to the presence of the methoxyethoxyethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific research applications where these properties are desired .

Properties

IUPAC Name

4-[benzyl-[2-(2-methoxyethoxy)ethyl]amino]butan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO3/c1-19-13-14-20-12-10-17(9-5-6-11-18)15-16-7-3-2-4-8-16/h2-4,7-8,18H,5-6,9-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZTNJIIYYOXRKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCN(CCCCO)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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